Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate
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Overview
Description
Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C17H24N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(cyclopropylmethyl)piperidin-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include ethers or substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-(cyclopropylmethyl)piperidin-4-yl)carbamate: Unique due to its specific substitution pattern and potential biological activity.
Piperidine derivatives: A broad class of compounds with varying biological and chemical properties.
Cyclopropylmethyl derivatives: Known for their stability and unique reactivity.
Uniqueness
This compound stands out due to its combination of a piperidine ring with a cyclopropylmethyl group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl N-[1-(cyclopropylmethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H24N2O2/c20-17(21-13-15-4-2-1-3-5-15)18-16-8-10-19(11-9-16)12-14-6-7-14/h1-5,14,16H,6-13H2,(H,18,20) |
InChI Key |
VOPZSIYRUNSJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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